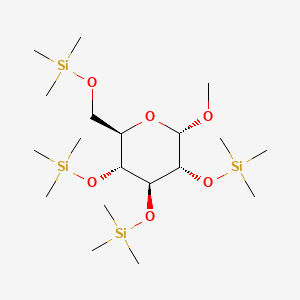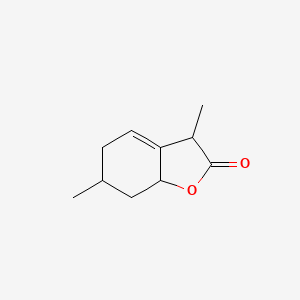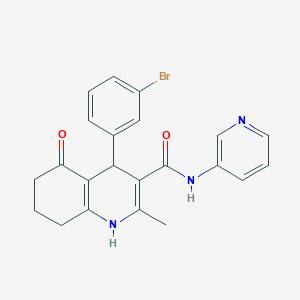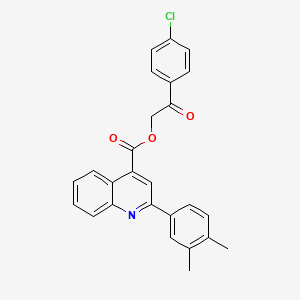
Cholesterol-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol-13C3 is a stable isotope-labeled compound of cholesterol, where three carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and mass spectrometry. Cholesterol itself is a crucial sterol in mammals, playing a significant role in cell membrane structure, fluidity, and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholesterol-13C3 typically involves the incorporation of carbon-13 labeled precursors into the cholesterol biosynthesis pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into their cellular components, including cholesterol .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the cultivation of microorganisms in bioreactors with a controlled supply of carbon-13 labeled substrates. The cholesterol is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Cholesterol-13C3 undergoes similar chemical reactions as unlabeled cholesterol. These include:
Oxidation: Cholesterol can be oxidized to form oxysterols, which are important signaling molecules.
Reduction: Reduction reactions can convert cholesterol into various sterols and stanols.
Substitution: Cholesterol can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide are used in substitution reactions.
Major Products Formed:
Oxidation: Oxysterols such as 7-ketocholesterol.
Reduction: Sterols and stanols.
Substitution: Various cholesterol derivatives depending on the substituent introduced.
Scientific Research Applications
Cholesterol-13C3 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used to trace cholesterol metabolism in vivo and in vitro.
Mass Spectrometry: Serves as an internal standard for quantifying cholesterol and its metabolites.
Biological Research: Helps in studying the role of cholesterol in cell membrane dynamics and signaling pathways.
Medical Research: Used in the development of cholesterol-lowering drugs and understanding cholesterol-related diseases.
Industrial Applications: Employed in the production of labeled compounds for research and diagnostic purposes.
Mechanism of Action
Cholesterol-13C3 exerts its effects through the same mechanisms as unlabeled cholesterol. It integrates into cell membranes, influencing their fluidity and permeability. Cholesterol also serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. The molecular targets include various enzymes involved in cholesterol metabolism, such as HMG-CoA reductase .
Comparison with Similar Compounds
- Cholesterol-3,4-13C2
- Cholesterol-4-13C
- Cholesterol-2,2,3,4,4,6-d6
- 24(S)-Hydroxycholesterol-23,24,25,26,27-13C5
- Cholesterol-25,26,27-13C3
Comparison: Cholesterol-13C3 is unique due to the specific labeling of three carbon atoms, which provides distinct advantages in tracing and quantification in metabolic studies. Compared to other labeled cholesterols, this compound offers a higher degree of labeling, making it more suitable for detailed metabolic and biochemical analyses .
Properties
Molecular Formula |
C27H46O |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i13+1,17+1,21+1 |
InChI Key |
HVYWMOMLDIMFJA-FCBPLXADSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[13CH2][13C@@H]([13CH2]4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Bis[2,7-di(propan-2-yl)naphthalen-1-yl]-4,5-dihydroimidazol-1-ium;tetrafluoroborate](/img/structure/B12053133.png)
![trilithium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12053136.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12053159.png)
![8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-7-(2-methoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053162.png)
![(7-(1)N)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12053163.png)
![6-ethyl-3-(4-fluorophenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12053166.png)


![N-(3,4-dichlorophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B12053185.png)

![2-({5-[(5-{[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B12053190.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B12053196.png)
